9,10-dimethoxy-2-oxo-6-propan-2-yl-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid
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Overview
Description
The compound “US10150740, Example 4” is a small molecular drug known for its potential therapeutic applications. It is a derivative of 6,7-dihydropyrido[2,1-A]phthalazin-2-ones and has been investigated for its efficacy in treating hepatitis B virus infections . The compound is also referred to by its chemical identifiers such as SCHEMBL18426560 and BDBM307508 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US10150740, Example 4” involves multiple steps, starting with the preparation of the core 6,7-dihydropyrido[2,1-A]phthalazin-2-one structure. The synthetic route typically includes:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as methoxy and carboxylic acid groups through reactions like methylation and carboxylation.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of “US10150740, Example 4” follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
“US10150740, Example 4” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
“US10150740, Example 4” has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its biological activity, particularly its antiviral properties against hepatitis B virus.
Medicine: It holds potential as a therapeutic agent for treating hepatitis B infections.
Industry: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of “US10150740, Example 4” involves its interaction with specific molecular targets within the hepatitis B virus. The compound inhibits viral replication by interfering with the viral DNA polymerase enzyme, thereby preventing the virus from multiplying and spreading . This action is mediated through the binding of the compound to the active site of the enzyme, blocking its activity and leading to the suppression of viral replication.
Comparison with Similar Compounds
Similar Compounds
US10150740, Example 6: Another derivative of 6,7-dihydropyrido[2,1-A]phthalazin-2-ones with similar antiviral properties.
US10150740, Example 12: A related compound with a different substitution pattern, showing varying degrees of efficacy.
US10150740, Example 14: Another analog with distinct chemical modifications, used for comparative studies.
Uniqueness
“US10150740, Example 4” stands out due to its specific functional groups and substitution pattern, which confer unique chemical and biological properties. Its high potency against hepatitis B virus and favorable pharmacokinetic profile make it a promising candidate for further development and clinical use.
Properties
Molecular Formula |
C18H20N2O5 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
9,10-dimethoxy-2-oxo-6-propan-2-yl-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid |
InChI |
InChI=1S/C18H20N2O5/c1-10(2)19-8-11-5-16(24-3)17(25-4)6-12(11)14-7-15(21)13(18(22)23)9-20(14)19/h5-7,9-10H,8H2,1-4H3,(H,22,23) |
InChI Key |
PURJTKDWCZADSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=CC(=C(C=C2C3=CC(=O)C(=CN31)C(=O)O)OC)OC |
Origin of Product |
United States |
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